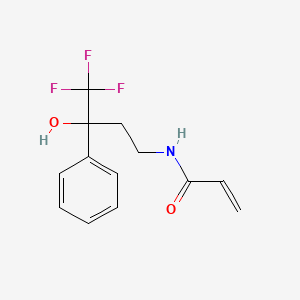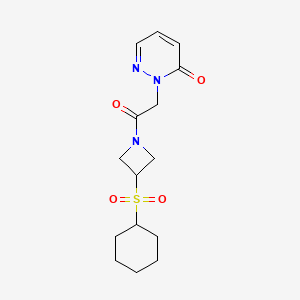![molecular formula C12H20N2O4S B2775159 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide CAS No. 1428362-66-6](/img/structure/B2775159.png)
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropylsulfonyl group, a tetrahydrofuran moiety, and an azetidine ring
Mécanisme D'action
Target of Action
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .
Mode of Action
Cyclopropane, a part of this compound, has unique structural and chemical properties that attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology .
Biochemical Pathways
Cyclopropane biosynthesis, which might be related to this compound, involves two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Result of Action
Cyclopropane-containing compounds are known to have significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step may involve sulfonylation reactions using cyclopropylsulfonyl chloride and suitable base catalysts.
Attachment of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the development of new molecules.
Biology: May be investigated for its biological activity and potential as a drug candidate.
Medicine: Could be explored for therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: Potential use in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(cyclopropylsulfonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.
N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide: Similar structure but lacks the cyclopropylsulfonyl group.
Uniqueness
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of the cyclopropylsulfonyl group, tetrahydrofuran moiety, and azetidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZMMTURVMATNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2775076.png)
![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)
![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)

![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)


![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)

acetate](/img/structure/B2775091.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)
![methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2775097.png)
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2775098.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)
